1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate
Overview
Description
1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate is a fluorinated polymer . It has been proposed for use in optics due to its high transparency and refractive indices . It also functions as a surface modifier for electrodes .
Molecular Structure Analysis
The molecular formula of this compound is C12H5F17O4 . Its molecular weight is 536.14 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 536.14 . The predicted boiling point is 262.2±40.0 °C, and the predicted density is 1.620±0.06 g/cm3 .Scientific Research Applications
Synthesis of Fluorinated Compounds
1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate has been used in the synthesis of new polyfluorinated acylates of diterpene alcohols, showcasing its utility in creating novel chemical compounds with potential applications in various industries, including materials science (Popova et al., 2013).
Polymerization and Copolymerization
This compound has been instrumental in the polymerization processes. For instance, it has been used in the controlled synthesis of carboxylic acid end-capped poly(heptadecafluorodecyl acrylate) and copolymers with 2-hydroxyethyl acrylate, indicating its significance in developing advanced materials with specific properties (Grignard et al., 2007).
Surface Properties and Coatings
Research on this compound has contributed to the development of materials with unique surface properties, like anti-fog and oil-repellent features. This is evident in the study of its polymerization and the surface properties of the resulting copolymers (Wang et al., 2010).
Protective Coatings
The compound has been used in the creation of fluorinated polymer coatings for applications like marble protection, demonstrating its potential in the conservation and preservation fields (Sabatini et al., 2018).
Photochemical Stability
It plays a crucial role in enhancing the photochemical stability of protective coatings, as seen in copolymers with unfluorinated acrylic esters. This research underscores its importance in developing long-lasting materials resistant to environmental factors (Lazzari et al., 2001).
Synthesis of Fluorocarbon Surfactants
The synthesis of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants highlights the compound's role in developing advanced surfactants with unique properties, beneficial in various industrial applications (Han et al., 2009).
Properties
IUPAC Name |
[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propyl] prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F17O4/c1-2-4(30)31-3-5(13,8(17,18)19)32-12(28,29)7(16,10(23,24)25)33-11(26,27)6(14,15)9(20,21)22/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIUCVXYBXGOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F17O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896523 | |
Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17559-01-2 | |
Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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